
Krypton;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Krypton;ZINC is a compound that combines the noble gas krypton with zinc. Krypton is a colorless, odorless, and tasteless noble gas represented by the symbol “Kr” and atomic number 36 . Zinc is a bluish-white, lustrous metal represented by the symbol “Zn” and atomic number 30
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of organozinc compounds, including those involving krypton, typically involves the reaction of zinc metal with alkyl halides under anhydrous conditions . For example, diethylzinc can be prepared by heating ethyl iodide in the presence of zinc metal . The reaction conditions often require air-free techniques due to the pyrophoric nature of organozinc compounds .
Industrial Production Methods
Industrial production of organozinc compounds often involves the use of active zinc and modern electrolysis techniques . These methods allow for the large-scale synthesis of organozinc reagents, which are then used in various applications, including organic synthesis and catalysis .
Análisis De Reacciones Químicas
Types of Reactions
Krypton;ZINC compounds can undergo various types of chemical reactions, including:
Oxidation: Krypton can react with highly electronegative elements like fluorine to form krypton difluoride (KrF2).
Reduction: Organozinc compounds can participate in reduction reactions, often acting as reducing agents.
Substitution: Organozinc compounds can undergo substitution reactions with electrophiles, leading to the formation of new carbon-zinc bonds.
Common Reagents and Conditions
Common reagents used in reactions involving krypton and zinc include fluorine for oxidation reactions and alkyl halides for the preparation of organozinc compounds . The reactions often require specific conditions, such as low temperatures and anhydrous environments, to ensure stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving krypton and zinc include krypton difluoride (KrF2) and various organozinc compounds, such as diethylzinc
Aplicaciones Científicas De Investigación
Krypton;ZINC compounds have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of krypton;ZINC compounds involves the interaction of zinc ions with biological molecules and the formation of stable complexes. Zinc ions can act as cofactors for various enzymes and proteins, facilitating biochemical reactions and maintaining cellular functions . The high electronegativity of fluorine allows krypton to form stable compounds like krypton difluoride, which can act as strong oxidizing agents .
Comparación Con Compuestos Similares
Similar Compounds
Xenon;ZINC: Similar to krypton, xenon can form compounds with zinc, such as xenon difluoride (XeF2).
Uniqueness
Krypton;ZINC compounds are unique due to the combination of a noble gas with a transition metal.
Propiedades
Número CAS |
166737-54-8 |
|---|---|
Fórmula molecular |
KrZn |
Peso molecular |
149.2 g/mol |
Nombre IUPAC |
krypton;zinc |
InChI |
InChI=1S/Kr.Zn |
Clave InChI |
BCMBFGZVRBVHBW-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Kr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
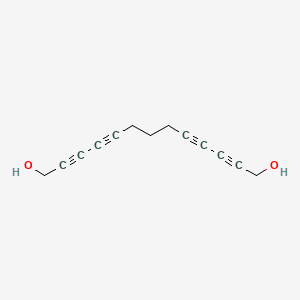
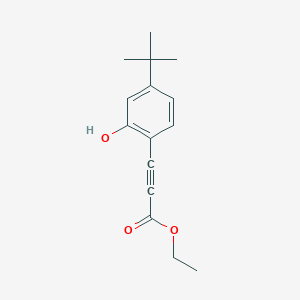
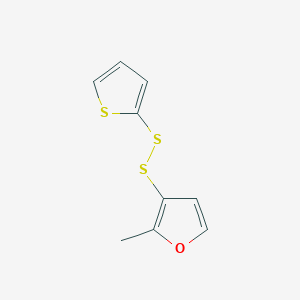
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
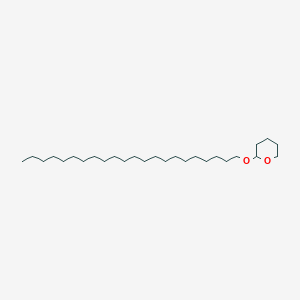

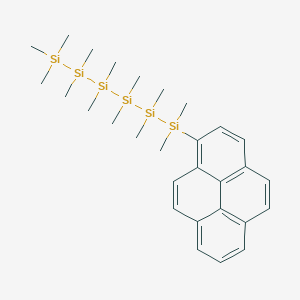
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
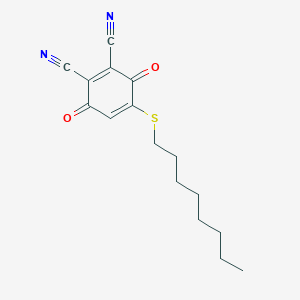
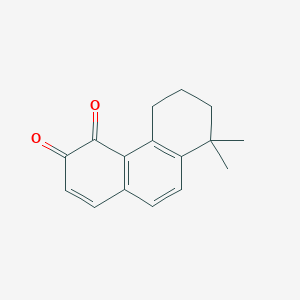

![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
